![molecular formula C9H9NO B13169446 2H-1-Benzopyran-2-amine CAS No. 67747-72-2](/img/structure/B13169446.png)
2H-1-Benzopyran-2-amine
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Overview
Description
Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of 2H-CHROMEN-2-AMINE consists of a chromene ring with an amine group attached at the second position, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-CHROMEN-2-AMINE typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method is the reaction of 3-(bromoacetyl)coumarin derivatives with substituted arylamines in ethanol, either in the absence or presence of sodium bicarbonate . Another approach involves multicomponent reactions using aromatic aldehydes, 4-hydroxycoumarin, and 2-aminopyridines, with formic acid as the catalyst .
Industrial Production Methods: Industrial production of 2H-CHROMEN-2-AMINE may involve large-scale cyclization reactions using green chemistry principles, such as using green solvents and catalysts. The use of ionic liquids and lipase (Mucor miehei) as catalysts in three-component reactions has been reported to produce higher yields of products .
Chemical Reactions Analysis
Types of Reactions: 2H-CHROMEN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include chromenones, dihydrochromenes, and various substituted chromene derivatives .
Scientific Research Applications
Synthesis of 2H-1-Benzopyran-2-amine
The synthesis of 2H-1-benzopyran derivatives has been extensively studied, with various methods reported in the literature. Notably, enzyme-catalyzed reactions are gaining traction due to their mild conditions and high selectivity. The Knoevenagel reaction combined with intramolecular ester exchange is one such method that has shown promise in synthesizing these compounds efficiently .
Biological Properties
This compound derivatives have been noted for their wide range of biological activities:
- Anti-inflammatory : These compounds exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like arthritis.
- Antioxidant : They help in scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer : Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
- Antidiabetic : Specific derivatives have been identified as α-glucosidase inhibitors, which are crucial for managing diabetes by reducing postprandial blood sugar levels .
Applications in Pharmaceuticals
The pharmaceutical applications of this compound are extensive:
Application Area | Description | Example Compounds |
---|---|---|
Antidiabetic Agents | Compounds that inhibit α-glucosidase to manage blood sugar levels post-meal. | 3-(4-nitro)phenyl derivatives |
Anti-inflammatory Drugs | Used in formulations to reduce inflammation in chronic diseases. | Various substituted benzopyrans |
Antioxidants | Protect against oxidative damage and cellular aging. | Natural and synthetic variants |
Anticancer Agents | Target specific cancer pathways to inhibit tumor growth. | Derivatives with specific substitutions |
Case Study 1: Antidiabetic Activity
A study demonstrated that a specific derivative of this compound significantly reduced postprandial blood glucose levels in diabetic rats. The compound was shown to inhibit α-glucosidase effectively, providing a basis for its use as a therapeutic agent in diabetes management .
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer effects of various 2H-1-benzopyran derivatives against breast cancer cell lines. The findings revealed that certain compounds induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 2H-CHROMEN-2-AMINE involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and π–π stacking interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
2H-CHROMEN-2-AMINE can be compared with other similar compounds, such as:
2H-Chromen-2-one (Coumarin): Unlike 2H-CHROMEN-2-AMINE, coumarin lacks the amine group and is primarily used for its anticoagulant properties.
4H-Chromen-4-amine: This compound has the amine group at the fourth position, leading to different chemical reactivity and biological activities.
2,2-Dimethyl-2H-chromene: This derivative has two methyl groups at the second position, enhancing its antifungal activity.
The uniqueness of 2H-CHROMEN-2-AMINE lies in its versatile amine group, which allows for a wide range of chemical modifications and biological activities.
Biological Activity
2H-1-Benzopyran-2-amine, a derivative of benzopyran, is part of a class of compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative data.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
This compound features a benzopyran ring system with an amine functional group that contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 2H-1-benzopyran exhibit significant antimicrobial properties. A study focusing on 3,7-disubstituted derivatives found that certain compounds displayed potent antifungal activity against strains such as Trichophyton mentagrophytes, with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL, outperforming standard antifungal agents like fluconazole .
Table 1: Antimicrobial Activity of Selected 2H-1-Benzopyran Derivatives
Compound ID | MIC (µg/mL) | Activity Type | Target Organism |
---|---|---|---|
3ae | 1.56 | Antifungal | Trichophyton mentagrophytes |
3bc | 1.56 | Antifungal | Trichophyton mentagrophytes |
Fluconazole | 4.0 | Antifungal | Trichophyton mentagrophytes |
Anticancer Properties
The anticancer potential of benzopyran derivatives has been extensively studied. For instance, a series of synthesized compounds demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The most promising derivative exhibited an IC50 value ranging from 2.58 to 34.86 µM, indicating effective inhibition of cell proliferation .
Case Study: MCF-7 Cell Line
In a specific study on MCF-7 cells, it was found that certain benzopyran derivatives activated apoptosis pathways and interfered with tubulin polymerization kinetics . This suggests a mechanism by which these compounds may exert their anticancer effects.
Anti-inflammatory and Antioxidant Activities
2H-1-benzopyran derivatives have also shown promise in anti-inflammatory applications. For example, braylin, a natural coumarin related to the benzopyran structure, exhibited concentration-dependent suppression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .
Moreover, the antioxidant activity of these compounds has been assessed using various assays like DPPH and ORAC tests. Some derivatives demonstrated strong radical scavenging abilities, contributing to their potential therapeutic applications in oxidative stress-related diseases .
The mechanisms underlying the biological activities of 2H-1-benzopyran derivatives are multifaceted:
- Antimicrobial Activity : The presence of the benzopyran moiety enhances interaction with microbial targets.
- Anticancer Mechanisms : Involvement in apoptosis and disruption of microtubule dynamics are key pathways.
- Anti-inflammatory Effects : Modulation of NF-kB signaling pathways and cytokine production is crucial for reducing inflammation.
Properties
CAS No. |
67747-72-2 |
---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2H-chromen-2-amine |
InChI |
InChI=1S/C9H9NO/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6,9H,10H2 |
InChI Key |
ZGKVRYOUJKEBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(O2)N |
Origin of Product |
United States |
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